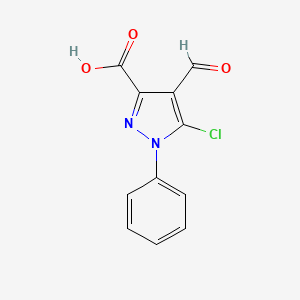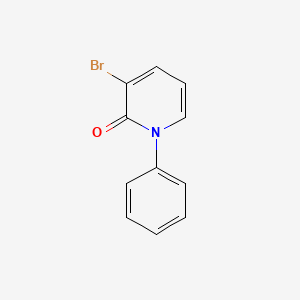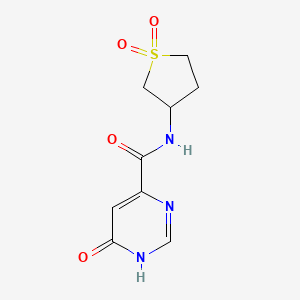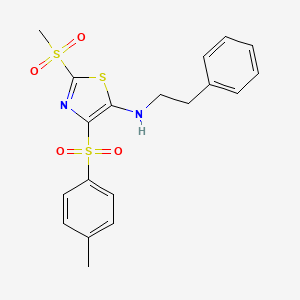
methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate, commonly known as Sulfamethoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1960 and has since been widely used in the medical field.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit enzymes such as cytosolic phospholipase a2α . These enzymes play a crucial role in various biochemical processes, including the production of inflammatory mediators.
Biochemical Pathways
Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of prostaglandins and leukotrienes . These compounds are involved in the pathogenesis of inflammatory diseases. By inhibiting the enzymes involved in this pathway, the compound could potentially reduce the production of these inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
Sulfamethoxazole is widely used in lab experiments due to its antibacterial properties. It is relatively inexpensive and easy to obtain. However, Sulfamethoxazole has limitations when it comes to studying certain types of bacteria. Some bacteria have developed resistance to Sulfamethoxazole, making it ineffective against them.
Orientations Futures
There are several areas of research that could be explored in relation to Sulfamethoxazole. One area of interest is the development of new antibiotics that are effective against bacteria that have developed resistance to Sulfamethoxazole. Another area of research is the use of Sulfamethoxazole in combination with other antibiotics to increase its effectiveness. Additionally, research could be done to explore the potential side effects of Sulfamethoxazole and how they can be minimized.
Méthodes De Synthèse
Sulfamethoxazole can be synthesized by reacting 4-amino-N-(4-chlorobenzyl)benzenesulfonamide with methyl chloroformate in the presence of a base. The reaction produces Sulfamethoxazole and hydrogen chloride gas. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
Sulfamethoxazole has been extensively researched for its antibacterial properties. It has been used to treat a variety of bacterial infections, including urinary tract infections, respiratory infections, and skin infections. Sulfamethoxazole has also been used in combination with other antibiotics, such as trimethoprim, to increase its effectiveness.
Propriétés
IUPAC Name |
methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAVCPCKOUQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(prop-2-yn-1-yl)-1H-imidazol-2-yl]methyl}morpholine](/img/structure/B2625005.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2625006.png)









![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxamide](/img/structure/B2625026.png)